![molecular formula C24H20O6 B2665441 3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one CAS No. 858770-58-8](/img/structure/B2665441.png)
3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one” is a complex organic molecule. It contains a chromen-4-one core, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It also contains methoxyphenol groups, which are phenol ethers .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the chromen-4-one core and multiple methoxyphenol groups. These groups could potentially engage in various intermolecular interactions, affecting the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The methoxyphenol groups could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the methoxyphenol groups could potentially increase its solubility in certain solvents .Aplicaciones Científicas De Investigación
Antiviral Activity
One significant application of chromen-4-one derivatives is in antiviral research. A study identified phenolic compounds from Cassia siamea, including chromen-4-one derivatives, demonstrating potential anti-tobacco mosaic virus (anti-TMV) activity. This suggests a promising avenue for antiviral research using such compounds (Li et al., 2015).
Antimicrobial Effects
Chromen-4-one derivatives are also explored for their antimicrobial properties. A study on tectorigenin monohydrate, a similar compound, isolated from Belamcanda chinensis, reported antimicrobiotic and anti-inflammatory effects, highlighting the potential of chromen-4-one derivatives in treating microbial infections and inflammation (Liu et al., 2008).
Phototransformation Studies
The phototransformation of chromen-4-ones, as detailed in a study, offers insights into their chemical behavior under light exposure. This research is crucial for understanding the stability and potential applications of these compounds in light-sensitive environments (Khanna et al., 2015).
Synthesis and Drug Design
Chromen-4-one derivatives are used in the synthesis of various compounds with potential pharmacological applications. One such study involved synthesizing novel chromen-2-one derivatives with significant antibacterial and antifungal activity. This demonstrates their potential in drug discovery and development (Mandala et al., 2013).
Molecular Modeling and Structural Analysis
Molecular modeling and structural analysis of chromen-4-one derivatives provide essential information for drug design and material science. Studies involving X-ray crystallography and NMR spectroscopy of these compounds contribute to a deeper understanding of their chemical properties and potential applications (Yuan et al., 2010).
Propiedades
IUPAC Name |
3-(2-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c1-26-17-7-5-6-16(12-17)14-28-18-10-11-19-22(13-18)29-15-23(24(19)25)30-21-9-4-3-8-20(21)27-2/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZNZUUFILXTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

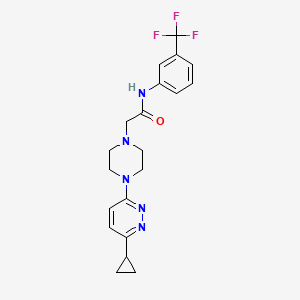
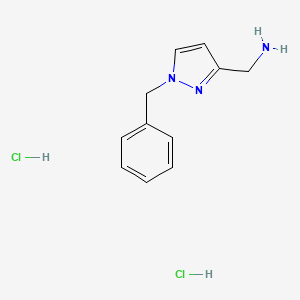
![3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B2665360.png)
![1-(3-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2665362.png)
![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2665363.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665364.png)
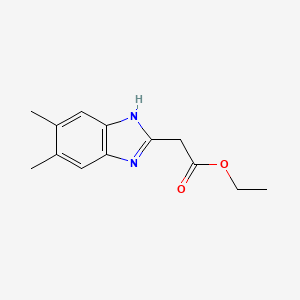
![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2665368.png)
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide](/img/structure/B2665369.png)
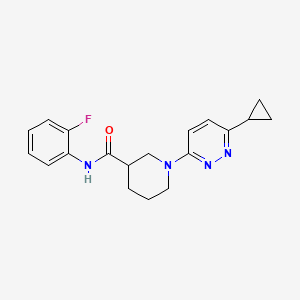
![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride](/img/no-structure.png)
![1-{4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone](/img/structure/B2665374.png)
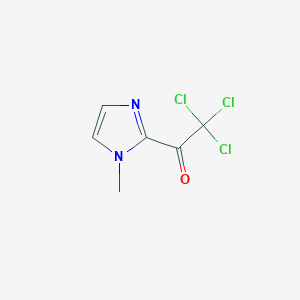
![4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2665381.png)